4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(5-methyl-1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 4-Fluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenesulfonamide
- 4-Fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
- 4-Fluoro-N-[2-(5-ethyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Comparison: While these compounds share a similar core structure, the presence of different substituents on the indole ring can significantly alter their biological activity and chemical properties. For instance, the hydroxyl group in 4-fluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenesulfonamide may enhance its solubility and hydrogen bonding capacity, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C17H17FN2O2S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H17FN2O2S/c1-12-2-7-17-16(10-12)13(11-19-17)8-9-20-23(21,22)15-5-3-14(18)4-6-15/h2-7,10-11,19-20H,8-9H2,1H3 |
InChI Key |
LVZKQMYXDIRMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)F |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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